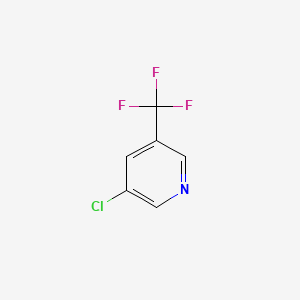

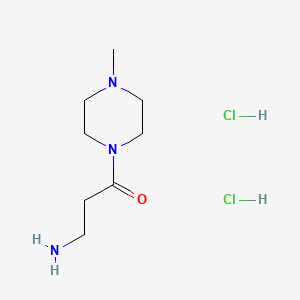

![molecular formula C11H15NO2 B1270897 (2S)-2-[benzyl(methyl)amino]propanoic acid CAS No. 63238-82-4](/img/structure/B1270897.png)

(2S)-2-[benzyl(methyl)amino]propanoic acid

説明

Molecular Structure Analysis

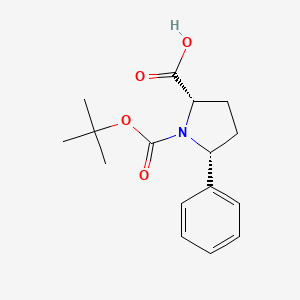

The molecular structure of “(2S)-2-[benzyl(methyl)amino]propanoic acid” consists of a benzyl group and a methyl group attached to an amino group, which is further attached to a propanoic acid .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its melting point is between 170-171°C .科学的研究の応用

Fluorescence Derivatization in Biological Assays (2S)-2-[benzyl(methyl)amino]propanoic acid has been utilized in fluorescence derivatization of amino acids. Derivatives of this compound exhibit strong fluorescence, making them suitable for biological assays. For instance, Frade et al. (2007) demonstrated the strong fluorescence of amino acid derivatives with maximum emission around 415 nm, useful in ethanol and water at physiological pH for biological applications (Frade et al., 2007).

Role in Synthesis of PPARγ Agonists The compound has been instrumental in synthesizing various bioactive molecules. Reynolds and Hermitage (2001) detailed its use in synthesizing GW710936X, a potent PPARγ agonist, indicating its significance in medicinal chemistry (Reynolds & Hermitage, 2001).

PET Radiopharmaceutical Production Luo et al. (2019) reported the automated synthesis of a PET radiopharmaceutical incorporating this compound for imaging sphingosine-1 phosphate receptor 1 (S1P1). This showcases its application in the development of diagnostic tools in medical imaging (Luo et al., 2019).

Computational Peptidology In computational peptidology, the compound has been studied for its chemical reactivity and molecular properties. Flores-Holguín et al. (2019) analyzed its properties in the context of antifungal tripeptides, which aids in the drug design process (Flores-Holguín et al., 2019).

Antimicrobial Activity Studies Pund et al. (2020) synthesized new compounds from this compound and evaluated their antimicrobial activities. This research contributes to the development of new antimicrobial agents (Pund et al., 2020).

Catalytic Asymmetric Synthesis The compound is also used in the catalytic asymmetric synthesis of amino acids, as explored by Tanifuji et al. (2016). They developed a synthetic route for a common amino acid component in the biosynthesis of tetrahydroisoquinoline alkaloids, highlighting its role in synthesizing biologically significant molecules (Tanifuji et al., 2016).

Inhibitor Studies in Asymmetric Catalysis Schiffers et al. (2006) used derivatives of this compound in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, leading to high enantiomeric excess products. This underscores its utility in asymmetric catalysis and organic synthesis (Schiffers et al., 2006).

Safety and Hazards

特性

IUPAC Name |

(2S)-2-[benzyl(methyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJHUOTUSORYPX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356549 | |

| Record name | (2S)-2-[benzyl(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63238-82-4 | |

| Record name | (2S)-2-[benzyl(methyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl-N-methyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of stereoselectivity in cobalt(III) complexes containing N-benzyl-N-methyl-L-alanine?

A1: The research paper [] highlights the remarkably high stereoselectivity of cobalt(III) complexes incorporating N-benzyl-N-methyl-L-alanine. These complexes predominantly adopt the ΛRS-β2-configuration, approaching almost 100% selectivity. This finding is significant because stereochemistry plays a crucial role in the biological activity of metal complexes. Understanding the factors governing stereoselectivity in these complexes could pave the way for designing metal-based drugs with enhanced targeting and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。